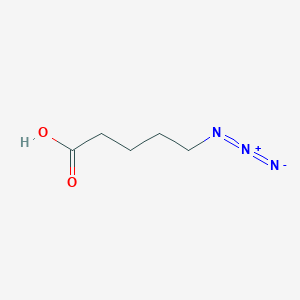

5-azidopentanoic Acid

Beschreibung

Overview of Azido-Functionalized Carboxylic Acids in Organic Synthesis and Chemical Biology

Azido-functionalized carboxylic acids represent a versatile class of molecules that serve as crucial linkers and building blocks in both organic synthesis and chemical biology. The presence of the azide (B81097) group allows for highly specific and efficient "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. caymanchem.combiomol.com This bioorthogonal reaction is widely used to connect different molecular fragments in a controlled manner.

Simultaneously, the carboxylic acid moiety provides a handle for forming amide bonds with amines, a fundamental transformation in peptide and protein chemistry. This dual functionality enables the strategic connection of biomolecules, such as proteins or peptides, to other molecules or surfaces, which is essential for developing targeted drug delivery systems and creating advanced biomaterials. chemimpex.com Organic azides, in general, are valuable intermediates in the synthesis of a variety of nitrogen-containing compounds, including amines and amides. chemrevlett.comnih.gov Their application extends to the synthesis of natural products and pharmaceuticals. nih.govresearchgate.net

Historical Context and Evolution of its Use

Initially, organic azides were recognized for their utility in traditional organic reactions like the Schmidt reaction, Curtius rearrangement, and Staudinger reaction. researchgate.net However, the advent of click chemistry revolutionized their application, providing a powerful and reliable method for bioconjugation. This led to the widespread adoption of 5-azidopentanoic acid for labeling and modifying biomolecules, constructing complex molecular architectures, and developing novel therapeutic and diagnostic agents. caymanchem.comchemimpex.com

Synonyms and Nomenclature: 5-Azidovaleric Acid

This compound is also commonly known by its synonym, 5-azidovaleric acid. medchemexpress.comcfplus.cznih.gov This alternative name arises from the five-carbon chain (pentanoic acid), where the azide group is located at the fifth carbon. Other variations in nomenclature include 5-azido-pentanoic acid and delta-azidovaleric acid. cfplus.cznih.gov

| Property | Value |

| IUPAC Name | This compound cfplus.cznih.gov |

| Synonyms | 5-Azidovaleric acid, 5-Azido-pentanoic acid, delta-Azidovaleric acid medchemexpress.comcfplus.cznih.govchemsrc.com |

| CAS Number | 79583-98-5 biomol.comchemimpex.comcfplus.cz |

| Molecular Formula | C5H9N3O2 biomol.comchemimpex.comcfplus.cz |

| Molecular Weight | 143.14 g/mol scbt.comsigmaaldrich.com |

Role as a Versatile Building Block and Reagent in Advanced Research

This compound's status as a versatile building block stems from its bifunctional nature, which allows for sequential or orthogonal chemical reactions. chemimpex.com Researchers utilize this compound in a multitude of advanced research applications.

Key Research Applications:

Bioconjugation: It serves as a linker to attach biomolecules like proteins and peptides to surfaces or other molecules. chemimpex.com This is fundamental for creating targeted drug delivery systems. chemimpex.com

Click Chemistry: The azide group readily participates in click reactions, enabling the efficient synthesis of complex organic compounds and materials. caymanchem.comchemimpex.commedchemexpress.com The reaction with acetylenes in the presence of copper yields stable triazoles that act as versatile linkers. caymanchem.combiomol.com

Peptide Cyclization: The compound is used to facilitate the cyclization of peptides, a strategy often employed to enhance their stability and biological activity. caymanchem.comscbt.combioscience.co.uk

Synthesis of Novel Materials: It is a key component in the synthesis of materials like chitosan-poly(ethylene glycol) hydrogels. sigmaaldrich.com

Inhibitor Synthesis: Researchers have used it to synthesize bivalent quinine (B1679958) dimers with a triazole ring, which act as inhibitors of P-glycoprotein-mediated cellular efflux. sigmaaldrich.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-azidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZDIRMBQJDCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455672 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79583-98-5 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Azidopentanoic Acid and Its Derivatives

Direct Synthesis Approaches

The most common and direct methods for synthesizing 5-azidopentanoic acid involve the nucleophilic substitution of a halogenated pentanoic acid derivative with an azide (B81097) source.

A prevalent synthetic route to this compound starts from a 5-halopentanoic acid ester, such as ethyl 5-bromovalerate. nih.govgoogle.com In this nucleophilic substitution reaction, the bromine atom is displaced by an azide ion (N₃⁻), typically from sodium azide (NaN₃). The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or a mixture of water and dimethylformamide (DMF). nih.govgoogle.com For instance, ethyl 5-bromovalerate can be reacted with sodium azide in a DMSO solution and heated to facilitate the substitution. nih.gov A similar procedure involves stirring ethyl-5-bromovalerate with sodium azide in a biphasic mixture of water and DMF at elevated temperatures. google.com The resulting product is the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid. google.com

General Reaction Scheme: Br-(CH₂)₄-COOR + NaN₃ → N₃-(CH₂)₄-COOR + NaBr N₃-(CH₂)₄-COOR + H₂O/OH⁻ → N₃-(CH₂)₄-COOH

A general method for synthesizing linkers with varying lengths, including this compound, has been described starting from the corresponding bromo-substituted acids, achieving a yield of 74% for this compound. beilstein-journals.org

Alkaline conditions are crucial in the final step of the synthesis, which is the hydrolysis of the ester to the free carboxylic acid. After the formation of ethyl 5-azidopentanoate, a base such as lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727), tetrahydrofuran (B95107) (THF), and water is used to saponify the ester, yielding the lithium salt of this compound. google.com Subsequent acidification then provides the final product. The use of alkaline substrates like sodium chloride or silver triflate has also been mentioned in the context of reacting with an azido-iodo-pentanoic acid substrate, although this is a less common starting material. chembk.com

Derivatization Strategies

The utility of this compound is greatly expanded through its conversion into various derivatives, which are often more suitable for specific conjugation reactions.

For many bioconjugation applications, the carboxylic acid of this compound is activated to facilitate its reaction with primary amines on biomolecules like proteins. glenresearch.com A highly common and effective method for this is the formation of an N-hydroxysuccinimide (NHS) ester. glenresearch.combroadpharm.com This is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov The resulting this compound NHS ester is a stable, amine-reactive compound that can be easily purified and stored. broadpharm.com

The NHS ester of this compound is a powerful tool for labeling primary amines (-NH₂) found in proteins (at the N-terminus and on lysine (B10760008) residues) and amine-modified oligonucleotides. glenresearch.combroadpharm.com The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. glenresearch.com This labeling strategy is highly selective for primary aliphatic amines and works efficiently under physiological to slightly alkaline pH conditions (typically pH 7.2-8.5). glenresearch.comresearchgate.net This allows for the introduction of an azide "handle" onto a biomolecule, which can then be used for subsequent "click chemistry" reactions. broadpharm.com For instance, a protein labeled with this compound can be conjugated to a molecule containing an alkyne group. broadpharm.com

| Parameter | Description | Reference |

| Target Functional Group | Primary aliphatic amines (-NH₂) | glenresearch.com |

| Reactive Moiety | N-hydroxysuccinimide (NHS) ester | broadpharm.com |

| Resulting Linkage | Stable amide bond | glenresearch.com |

| Typical pH Range | 7.2 - 8.5 | glenresearch.comresearchgate.net |

| Application | Introduction of an azide group for "click chemistry" | broadpharm.com |

This interactive table summarizes the key aspects of using this compound NHS ester for labeling primary amines.

Beyond the NHS ester, this compound can be esterified with various alcohols to create a range of azido-functionalized derivatives. This process is often employed to attach the azido-pentanoyl group to a larger molecule containing a hydroxyl group. For example, selective esterification of the macrolides apoptolidin (B62325) A and H with this compound has been performed to create azido-functionalized derivatives for use as chemical probes. wiley.comresearchgate.net Similarly, the free hydroxyl group of a von Hippel-Lindau ligand has been linked to this compound through an ester group in the development of PROTACs (Proteolysis Targeting Chimeras). rsc.org These esterification reactions typically utilize standard coupling reagents that activate the carboxylic acid, such as carbodiimides.

Formation of Methyl Esters

The synthesis of this compound methyl ester is a key intermediate step for various derivatizations. A common method involves the reaction of methyl 5-bromovalerate with sodium azide in a solvent such as dimethylformamide (DMF). This reaction is typically carried out under a nitrogen atmosphere and heated for an extended period, for instance, for 3 days at 60°C, to ensure complete conversion. The resulting methyl 5-azidovalerate can often be obtained in quantitative yield and may be used in subsequent steps without extensive purification. diva-portal.org

Alternatively, the esterification can be performed on this compound itself. One documented procedure involves dissolving this compound in a mixture of methanol (MeOH) and tetrahydrofuran (THF). google.com

The resulting methyl ester is characterized as a colorless to pale yellow liquid or solid. cymitquimica.com Its esterified form enhances its solubility in organic solvents, which is advantageous for subsequent reactions. cymitquimica.com

Generation of Anhydrides for Acylation Reactions

While direct information on the formation of a symmetrical anhydride (B1165640) from this compound is not prevalent in the provided search results, the use of activating agents to facilitate acylation reactions is a common strategy. Acyl chlorides and acid anhydrides are reactive species used for acylation. youtube.com In the context of peptide synthesis, coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently employed to activate the carboxylic acid of this compound for amide bond formation. nih.govrsc.org These reagents, in the presence of a base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), form highly reactive intermediates in situ that readily react with amines. nih.govrsc.org

For instance, this compound can be activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and pentafluorophenol (B44920) in the presence of DMAP (4-dimethylaminopyridine) to form an active ester suitable for acylation. diva-portal.org This method highlights the generation of a reactive species for acylation without isolating a symmetric anhydride.

Functional Resin Derivatization for Metabolite Profiling

This compound is utilized in the functionalization of resins for applications in metabolite profiling, specifically for the enrichment of carbonyl-containing metabolites. A strategy known as Girard derivatization-based enrichment (GDBE) employs a functionalized resin to selectively capture these metabolites. acs.org

The synthesis of such a "carbonyl capture and reporter-ion installation" (CCRI) resin involves a two-step process. acs.org Initially, a resin, such as NovaPEG Rink Amide resin, is acylated with this compound. acs.org This reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) using an activating agent like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylammonium tetrafluoroborate) and a base like DIEA (N,N-diisopropylethylamine). acs.org The completion of this acylation is monitored using a Kaiser test. acs.org

In the second step, the azide-modified resin undergoes a click chemistry reaction with an alkyne-hydrazide to introduce the hydrazide moiety. This functionalized resin can then selectively capture carbonyl metabolites from biological samples through a Girard reaction. acs.org This enrichment strategy enhances the detection sensitivity and simplifies the mass spectra by reducing matrix interference. acs.org A similar click chemistry-based enrichment strategy has also been developed to trace cellular fatty acid metabolism. nih.gov

Integration into Solid-Phase Synthesis

N-terminal Modification of Peptides

This compound is frequently used for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS). rsc.orgcaslo.com This modification introduces an azide group, a versatile functional handle for "click chemistry" reactions. caslo.comcaymanchem.com The coupling of this compound is typically performed manually after the automated assembly of the peptide chain is complete. nih.govrsc.org

Standard coupling reagents used in SPPS are effective for this modification. For example, a double coupling strategy using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and NMM (N-methylmorpholine) can be employed. rsc.org Alternatively, a combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOAt (1-hydroxy-7-azabenzotriazole), and DIPEA (diisopropylethylamine) can be used for efficient coupling. nih.gov This N-terminal azido (B1232118) group allows for the subsequent conjugation of the peptide to molecules containing an alkyne group, such as DNA oligonucleotides or imaging agents. caslo.comnih.gov

Coupling Reactions in Peptide-Oligonucleotide Conjugate Synthesis

The azide functionality introduced by this compound is instrumental in the synthesis of peptide-oligonucleotide conjugates via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction. rsc.orgcaslo.com In this approach, a peptide modified with this compound at its N-terminus is reacted with an oligonucleotide that has been functionalized with an alkyne group. caslo.com

This strategy has been successfully applied in the synthesis of peptide-PNA (peptide nucleic acid) conjugates. For instance, a PNA sequence was modified at its N-terminus with this compound, and this azido-PNA was then conjugated to a library of cell-penetrating peptides (CPPs) functionalized with a terminal alkyne. rsc.org Similarly, this compound N-hydroxysuccinimide ester has been used to introduce the azide group onto an amino-modified oligonucleotide, which is then ready for conjugation. core.ac.uk The resulting triazole linkage formed through the click reaction is stable and provides a robust connection between the peptide and the oligonucleotide. caslo.combroadpharm.com

Optimized Syntheses of Fmoc-Protected Azido Amino Acids utilizing this compound

Research has focused on developing efficient and cost-effective methods for synthesizing Fmoc-protected azido amino acids, which are crucial building blocks for creating azidopeptides. nih.govresearchgate.net While direct synthesis of these compounds often starts from precursors like serine, an alternative approach involves the conversion of readily available amino acids. researchgate.net

One study focused on the synthesis of (S)-2-amino-5-azidopentanoic acid (δ-azido L-ornithine) and (S)-2-amino-6-azidohexanoic acid (ω-azido L-lysine). researchgate.net The synthesis of Fmoc-protected L-azidoalanine and L-azidohomoalanine has been optimized to proceed in two steps from readily available Fmoc-protected asparagine and glutamine, respectively. cam.ac.uk This route is noted for its good yield and lack of need for extra purification steps, making it scalable. cam.ac.uk

The general strategies for introducing the azide group include diazotransfer reactions. researchgate.net The high cost of commercially available Fmoc-protected azido amino acids has driven the development of these in-house preparation methods to make the synthesis of azidopeptides more accessible. researchgate.net

Advanced Reaction Mechanisms and Principles

Click Chemistry Applications

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. 5-Azidopentanoic acid is a key player in this field, with its azide (B81097) group serving as a reactive handle for several powerful ligation strategies. chemimpex.commedchemexpress.comcfplus.cz

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. rsc.org In this reaction, the azide moiety of this compound undergoes a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst. caymanchem.com This reaction is known for its efficiency, reliability, and biocompatibility under aqueous conditions.

Formation of Stable Triazole Linkages

The product of the CuAAC reaction is a chemically stable 1,2,3-triazole ring. This five-membered heterocycle is aromatic and highly resistant to cleavage by hydrolysis, oxidation, or reduction. The resulting triazole linkage serves as a robust and inert connector, making it ideal for permanently joining different molecular entities, from small molecules to large biopolymers. caymanchem.combroadpharm.com

Regioselectivity in Triazole Formation

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The use of a copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted triazole isomer. This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of both 1,4- and 1,5-regioisomers. nih.gov This precise control over the product's constitution is critical for applications where defined molecular architecture is essential.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction involves the use of a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). broadpharm.commagtech.com.cn The high ring strain of the cyclooctyne provides the driving force for the cycloaddition with an azide, such as the one in this compound, to proceed rapidly without the need for a catalyst. magtech.com.cnnih.gov SPAAC is a bioorthogonal reaction, meaning it can proceed within a biological environment without interfering with native biochemical processes. magtech.com.cn

Role in Bioconjugation and Materials Science

This compound is extensively used as a linker molecule in bioconjugation and materials science. chemimpex.com In bioconjugation, it facilitates the attachment of probes, drugs, or imaging agents to biomolecules like proteins and peptides. chemimpex.comcaymanchem.com For instance, the carboxylic acid end can be attached to a molecule of interest, leaving the azide free to "click" onto an alkyne-modified biological target.

In materials science, it is used to synthesize novel materials with tailored properties. One notable application is the formation of hydrogels. For example, this compound can be used in the synthesis of chitosan-poly(ethylene glycol) hydrogels through azide-alkyne click chemistry, creating cross-linked networks for applications like tissue engineering. sigmaaldrich.com

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Alkyne Partner | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Regioselectivity | High (yields 1,4-disubstituted triazole) | Lower (often yields a mixture of regioisomers) |

| Biocompatibility | Limited by copper cytotoxicity | High (bioorthogonal, used in living systems) |

| Reaction Speed | Generally very fast with catalyst | Can be very fast, dependent on cyclooctyne structure |

Other Reactive Capabilities

Beyond the azide group's participation in click chemistry, the carboxylic acid moiety of this compound provides a second, orthogonal reactive site. The carboxyl group can undergo a wide range of reactions typical of carboxylic acids, most importantly the formation of activated esters. jackwestin.comkhanacademy.org

A common strategy is to convert the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. broadpharm.com This is achieved by reacting this compound with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting NHS ester is an amine-reactive compound that can readily form a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or amine-modified oligonucleotides. broadpharm.com This dual functionality makes this compound an ideal heterobifunctional crosslinker, enabling the linkage of alkyne-containing molecules to amine-containing molecules.

Reactivity with Amines for Tethered Compounds

The bifunctional nature of this compound, possessing both a terminal azide and a carboxylic acid, allows for its versatile use in covalently linking, or "tethering," molecules. The reactivity of its carboxylic acid group with primary and secondary amines is a fundamental and widely used strategy for creating stable amide bonds. This reaction serves as an anchor point, attaching the 5-azidopentanoyl moiety to a target molecule, while leaving the azide group available for subsequent coupling reactions.

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions. Therefore, the reaction typically requires the activation of the carboxyl group to create a more reactive electrophile. This is achieved using coupling reagents.

Mechanism of Amide Bond Formation:

Activation of the Carboxylic Acid: The process begins with the reaction of this compound with a coupling reagent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide, DCC) or a titanium-based reagent (e.g., TiCl₄). nih.gov This step converts the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive O-acylisourea intermediate in the case of DCC. luxembourg-bio.com

Nucleophilic Attack by the Amine: The amine-containing molecule then acts as a nucleophile, attacking the activated carbonyl carbon.

Formation of the Amide Bond: A tetrahedral intermediate is formed, which subsequently collapses. The leaving group (dicyclohexylurea, DCU, in the case of DCC) is expelled, resulting in the formation of a stable amide bond. luxembourg-bio.com This newly formed bond tethers the 5-azidopentanoyl group to the target molecule.

This amidation strategy is crucial for preparing molecules for bioconjugation or for building more complex molecular architectures where the azide serves as a handle for "click" chemistry or other azide-specific reactions.

| Feature | Description | Common Reagents |

|---|---|---|

| Functional Groups Involved | Carboxylic acid (-COOH) of this compound and a primary/secondary amine (-NH₂, -NHR) of the target molecule. | N/A |

| Bond Formed | Amide (peptide) bond (-CONH-). | N/A |

| Reaction Type | Nucleophilic acyl substitution (condensation reaction). | N/A |

| Requirement | Activation of the carboxylic acid is necessary to facilitate the reaction. | Dicyclohexylcarbodiimide (DCC), Titanium tetrachloride (TiCl₄). nih.gov |

| Outcome | Forms a stable, covalently tethered compound with a free azide group for further functionalization. | N/A |

Cyclization Reactions

This compound is a valuable tool for the synthesis of cyclic molecules, particularly for the head-to-tail cyclization of peptides. frontiersin.org Peptide cyclization is a widely employed strategy in drug design to enhance metabolic stability, receptor affinity, and bioavailability by constraining the peptide's conformational flexibility. frontiersin.orgnih.gov The use of this compound in conjunction with an alkyne-containing amino acid allows for cyclization via an intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. nih.gov

Mechanism of Peptide Cyclization:

The general strategy involves the synthesis of a linear peptide precursor that incorporates both an azide and an alkyne functionality.

Synthesis of the Linear Precursor: A linear peptide is synthesized using standard solid-phase peptide synthesis (SPPS). This compound is coupled to the N-terminus of the peptide chain through a standard amide bond formation. An amino acid containing a terminal alkyne (e.g., propargylglycine) is incorporated at or near the C-terminus.

Intramolecular Cycloaddition: The linear peptide is cleaved from the resin and subjected to high-dilution conditions in the presence of a copper(I) catalyst. The copper catalyst facilitates the intramolecular [3+2] cycloaddition between the terminal azide of the 5-azidopentanoyl group and the terminal alkyne of the propargylglycine residue. nih.gov

Formation of the Cyclic Peptide: This reaction forms a stable, rigid 1,2,3-triazole ring that acts as a covalent linker, effectively cyclizing the peptide. bachem.com The resulting cyclic peptide is conformationally constrained by the newly formed triazole bridge.

This method provides a robust and efficient means of creating cyclic peptides with improved pharmacological properties. The triazole ring is not merely a linker but is considered an isostere of the amide bond, being resistant to enzymatic cleavage and capable of participating in hydrogen bonding. bachem.com

Coupling Reactions

The terminal azide group is the key functional handle of this compound, enabling its participation in highly specific and efficient coupling reactions. These reactions, often termed "click chemistry," are characterized by their high yields, tolerance of a wide range of functional groups, and mild reaction conditions. The two predominant coupling reactions for this compound are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This is the most prominent click reaction, where the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govalfa-chemistry.com This triazole linkage is exceptionally stable and is used to connect this compound to a vast array of alkyne-modified molecules, including biomolecules, polymers, and surfaces. bioclone.net

The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, culminating in the formation of the stable triazole ring. nih.gov The reaction is often performed using a copper(II) source like CuSO₄ along with a reducing agent such as sodium ascorbate to generate the active Cu(I) species in situ.

Staudinger Ligation:

The Staudinger ligation is a bio-orthogonal reaction that forms a stable amide bond from an azide and a specifically engineered phosphine. nih.gov The reaction proceeds in two main stages:

Staudinger Reaction: this compound reacts with a triarylphosphine (e.g., triphenylphosphine) to form an aza-ylide intermediate, with the concomitant release of dinitrogen gas.

Intramolecular Trapping: In the ligation variant, the phosphine reagent is designed with an ortho-ester group (e.g., a methyl ester). This ester acts as an electrophilic trap that intercepts the aza-ylide intermediate through an intramolecular reaction, ultimately leading to the formation of a stable amide bond and a phosphine oxide byproduct. sigmaaldrich.com

This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it invaluable for labeling and conjugating biological molecules in their native environment. nih.gov It has been demonstrated that the Staudinger ligation of α-azido acids proceeds without affecting the stereochemistry at the α-carbon. nih.gov

| Reaction | Reactants | Product Linkage | Key Features |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | - Requires Copper(I) catalyst.

|

| Staudinger Ligation | Azide + Engineered Phosphine (with electrophilic trap) | Amide bond | - Metal-free (bio-orthogonal).

|

Applications in Chemical Biology and Medicinal Chemistry Research

Bioconjugation Strategies and Biomolecule Modification

Bioconjugation, the process of linking molecules to biomolecules such as proteins, peptides, and nucleic acids, is a cornerstone of modern biomedical research. 5-Azidopentanoic acid is a key player in this field, facilitating the creation of complex molecular architectures for a variety of applications. chemimpex.com

The ability to immobilize biomolecules onto surfaces is critical for the development of biosensors, microarrays, and other diagnostic tools. This compound serves as an effective linker for this purpose. chemimpex.com The carboxylic acid end of the molecule can be first reacted with a surface that has been functionalized with amine groups. Subsequently, the exposed azide (B81097) group is available to react with an alkyne-modified biomolecule via a click reaction. This strategy allows for the controlled and oriented attachment of biomolecules to various substrates. For instance, azide-modified chitosan (B1678972) has been prepared through amidation with this compound, creating a platform for the subsequent attachment of other molecules. nih.govresearchgate.net

This compound is widely used for the selective modification and conjugation of peptides. immograf.com The carboxylic acid can be coupled to the N-terminus of a peptide or to the side chain of an amino acid like lysine (B10760008) during solid-phase peptide synthesis. caslo.com This introduces an azide handle into the peptide sequence, which can then be selectively reacted with an alkyne-containing molecule. caslo.com This approach has been used for various applications, including peptide cyclization and the creation of peptide-drug conjugates. caymanchem.com Research has demonstrated the use of this compound to modify peptides for subsequent conjugation to other molecules, such as peptide nucleic acids (PNAs), highlighting its utility in creating complex bioactive constructs. rsc.org

Table 1: Examples of Peptide Modifications using this compound

| Application | Description | Reference |

|---|---|---|

| Peptide Labeling | Introduction of an azide group at the N-terminus or on a lysine residue for subsequent "click" reactions. | caslo.com |

| Peptide Cyclization | Head-to-tail cyclodimerization of peptides via copper-catalyzed azide-alkyne cycloaddition. | caymanchem.com |

| Peptide-Biomolecule Conjugation | Linking peptides to molecules like peptide nucleic acids (PNA) for research applications. | rsc.org |

| Tissue Transglutaminase 2 Imaging | Modification of a 13-mer peptide at the N-terminus for radiolabeling and in vivo imaging. | nih.gov |

The precise labeling and modification of oligonucleotides are essential for their use as diagnostic probes, therapeutic agents, and tools in molecular biology. This compound, often in its N-hydroxysuccinimide (NHS) ester form, is a valuable reagent for this purpose. broadpharm.comimyjet.com The NHS ester of this compound reacts efficiently with amine-modified oligonucleotides to introduce a terminal azide group. broadpharm.comimyjet.com This azide-functionalized oligonucleotide can then be conjugated to a wide range of molecules, such as fluorescent dyes, quenchers, or other biomolecules containing an alkyne group, through click chemistry. This method has been successfully used to create oligonucleotide conjugates for various research applications, including the study of nucleic acid therapeutics. scispace.com One study detailed the synthesis of a 5'-azido-oligonucleotide by reacting a CPG-supported 5'-aminohexyl oligonucleotide with this compound N-hydroxysuccinimide ester. ub.edu

The development of targeted therapies, which selectively deliver drugs to diseased cells while sparing healthy ones, is a major goal in medicine. This compound plays a crucial role in the construction of bioconjugates for these advanced therapeutic strategies. caymanchem.comchemimpex.com By incorporating this compound into a drug molecule or a targeting ligand, researchers can create building blocks for click chemistry-mediated conjugation.

For example, this linker has been used in the development of proteolysis-targeting chimeras (PROTACs). In one study, the free hydroxyl group of a von Hippel–Lindau ligand was linked to this compound, and the resulting azido-functionalized molecule was then conjugated to a folate molecule with an alkyne handle, enabling targeted delivery to cancer cells overexpressing the folate receptor. semanticscholar.org Similarly, it has been employed in creating antibody-drug conjugates and for modifying nanoparticles for targeted drug delivery. nih.govrsc.org For instance, chitosan nanoparticles were modified with this compound to facilitate the attachment of transferrin for targeted nose-to-brain delivery of proteins. nih.gov

Development of Chemical Probes and Imaging Agents

Chemical probes and imaging agents are indispensable tools for visualizing and studying biological processes in real-time. chemimpex.com The unique properties of this compound make it an ideal component in the design of these sophisticated molecular tools. caymanchem.com

Fluorescent probes allow researchers to track the localization and dynamics of biomolecules within living cells. This compound is used to introduce an azide handle into a molecule of interest, which can then be "clicked" to a fluorescent dye containing a reactive alkyne group. caymanchem.comchemimpex.com This modular approach simplifies the synthesis of fluorescent probes.

A notable example is the development of fluorescent probes for the natural product apoptolidin (B62325) A, a potent cytotoxic agent. nih.govresearchgate.netnih.gov Researchers selectively esterified apoptolidin A and its analogue, apoptolidin H, with this compound. nih.govresearchgate.netnih.gov This modification introduced an azide group without diminishing the parent macrolide's potency. nih.govresearchgate.net The resulting azido-functionalized derivatives were then reacted with alkyne-containing fluorophores via strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov Subsequent microscopy studies using these newly synthesized fluorescent probes revealed that apoptolidins A and H localize within the mitochondria of human lung carcinoma cells. nih.govresearchgate.netnih.gov This research showcases how this compound is instrumental in creating chemical tools to elucidate the subcellular localization and mechanism of action of bioactive compounds.

Table 2: Research Findings on Fluorescent Probes Using this compound

| Study Subject | Modification Strategy | Key Finding | Reference |

|---|---|---|---|

| Apoptolidins A and H | Selective esterification with this compound, followed by SPAAC with a fluorescent dye. | The probes demonstrated that apoptolidins A and H localize in the mitochondria of H292 human lung carcinoma cells. | nih.govresearchgate.netnih.gov |

| Tissue Transglutaminase 2 (TG2) | N-terminal modification of a selective peptide with this compound for subsequent radiolabeling via click chemistry. | Established a method for creating a PET imaging agent for TG2, an enzyme overexpressed in many diseases. | nih.gov |

Incorporation into Fluorescent Probes for Biological Research

Drug Discovery and Development

The versatility of this compound as a linker and synthetic building block makes it a valuable component in the discovery and development of new drugs. biosynth.comchemimpex.com

This compound is used to connect different pharmacophores or to attach targeting moieties to a drug candidate. Its azide group provides a reliable reaction site for click chemistry, allowing for the modular assembly of complex molecules. chemimpex.com This approach has been used in various therapeutic areas. For instance, it was used in the high-throughput synthesis of a 325-member azide library, where various amines were acylated with azido-functionalized carboxylic acids to create a diverse set of building blocks for drug discovery. medchemexpress.com

In another example, it was used to synthesize novel orthosteric-allosteric ligands for the cannabinoid receptor type 2 (CB2R). iris-biotech.de The azide derivative was prepared and then "clicked" to an alkyne-containing fragment to generate the final, complex molecule. iris-biotech.de Similarly, it was employed as a linker to conjugate a peptide nucleic acid (PNA) cargo to cell-penetrating peptides, demonstrating its utility in creating drug delivery systems. purdue.edu

P-glycoprotein (P-gp) is a transmembrane efflux pump that can expel a wide range of therapeutic drugs from cells, leading to multidrug resistance in cancer and limiting drug availability in the brain. chemicalbook.com Developing inhibitors of P-gp is a significant goal in medicinal chemistry. This compound has been instrumental in synthesizing novel P-gp inhibitors. sigmaaldrich.comiris-biotech.dechemdad.com

One successful strategy involves creating bivalent ligands that can occupy multiple binding sites within P-gp. Researchers have used this compound to create azide-modified quinine (B1679958), a known P-gp substrate. chemicalbook.com This azide-functionalized quinine was then "clicked" to an alkyne-functionalized quinine molecule, creating bivalent quinine dimers linked by a triazole ring. sigmaaldrich.comchemicalbook.comchemdad.com These dimers were shown to be potent inhibitors of P-gp-mediated efflux in doxorubicin-resistant MCF7/DX1 cancer cells. chemicalbook.com The inhibitory activity was evaluated using a calcein-AM accumulation assay, where an increase in cellular fluorescence indicates successful P-gp inhibition. chemicalbook.com

Anti-cancer Therapies

This compound serves as a critical linker and building block in the development of sophisticated anti-cancer therapeutics, enabling the precise conjugation of targeting moieties and therapeutic agents. Its azide functionality is ideal for use in click chemistry, facilitating the assembly of complex drug delivery systems designed to enhance efficacy and target cancer cells specifically.

Research has demonstrated its utility in creating targeted nanomedicines for breast cancer. ntno.org In one study, peptides designed to target breast cancer cells were modified at their N-terminus with this compound. These modified peptides were then conjugated to a hyperbranched polymer carrying the chemotherapeutic drug doxorubicin (B1662922). The resulting targeted nanomedicines, HBP/A8/DOX and HBP/A13/DOX, showed a statistically significant increase in the inhibition of tumor growth in nude mice with MDA-MB-468 human breast cancer xenografts compared to the non-targeted polymer or doxorubicin alone. ntno.org The accumulation of doxorubicin in the solid tumors was 5.5 times higher for the targeted therapeutic compared to free doxorubicin. ntno.org

In another approach targeting HER-2 positive cancer, the antibody Herceptin was functionalized by attaching this compound to its available lysine side chains, creating Herceptin-azide. oncotarget.com This azide-modified antibody was then "clicked" to a dendrimer-based nano-imaging agent containing gold nanoparticles and gadolinium. The resulting conjugate was shown to be internalized by HER-2 overexpressing A549 cells, demonstrating the success of using this compound to link the targeting antibody to the nanoparticle. oncotarget.com

The compound has also been instrumental in the field of epigenetic cancer therapy. To overcome challenges associated with traditional histone deacetylase inhibitors (HDACi), such as vorinostat (B1683920) (SAHA), researchers have used this compound to synthesize prodrugs like SAHA-eAzide and SAHA-aAzide. researchgate.net These azide-modified drugs can then be attached to nanocarriers, such as dendrimers, to improve delivery to solid tumors and enhance therapeutic efficacy. researchgate.netacs.org

PROTACs® and Protein Degradation Research

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that recruit the cell's own ubiquitin-proteasome system to degrade specific proteins of interest, offering a powerful strategy against "undruggable" targets in diseases like cancer. acs.orgnih.gov The synthesis of these complex molecules often relies on modular assembly, where this compound provides a key chemical handle for conjugation via click chemistry. nih.gov

A significant application of this compound is in the development of targeted PROTACs designed to act selectively on cancer cells. nih.govresearchgate.net For instance, the pan-BET degrader ARV-771 was modified to create a targeted drug delivery system. Researchers linked this compound to the hydroxyl group of the von Hippel-Lindau (VHL) E3 ligase ligand within ARV-771, forming a cleavable ester bond. nih.govresearchgate.net This azido-functionalized PROTAC was then conjugated to a folate molecule equipped with an alkyne handle using copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting conjugate, folate-ARV-771, was designed to target cancer cells that overexpress the folate receptor. nih.govresearchgate.net This strategy aims to improve the bioavailability and reduce the systemic toxicity often associated with PROTACs. acs.orgresearchgate.net

The table below summarizes the key components involved in the synthesis of the targeted PROTAC, folate-ARV-771, as described in the research. nih.govresearchgate.net

| Component | Role in Synthesis |

| ARV-771 | The base PROTAC molecule, a pan-BET degrader. |

| This compound | Acts as a linker, functionalizing ARV-771 with an azide group via an ester bond. |

| Folate with Alkyne Handle | The targeting moiety that binds to folate receptors on cancer cells. |

| CuAAC Click Reaction | The chemical reaction used to conjugate the azido-functionalized PROTAC to the alkyne-bearing folate. |

This modular approach allows for the creation of PROTACs that can be selectively delivered to specific tissues or cell types, thereby enhancing their therapeutic window and minimizing off-target effects. acs.orgnih.gov The use of this compound is central to this "assembly" process, providing a reliable method for linking the core PROTAC molecule to a guiding ligand. nih.govresearchgate.net

Metabolomics Research

Profiling Carbonyl Submetabolomes

In the field of metabolomics, this compound is utilized as a key reagent in chemical probes designed for the enrichment and analysis of specific submetabolomes. Carbonyl-containing metabolites, such as aldehydes and ketones, are of particular interest as they are implicated in the progression of various diseases, including cancer and metabolic disorders, and are considered potential biomarkers for oxidative stress. acs.org However, their comprehensive profiling is challenging due to their low abundance and high reactivity.

To address this, a Girard Derivatization-Based Enrichment (GDBE) strategy was developed to capture and identify carbonyl metabolites from complex biological samples. acs.org This method employs a specially designed resin, named carbonyl capture and reporter-ion installation (CCRI) resin. The synthesis of this crucial analytical tool directly involves this compound. acs.org

The synthesis process begins with a NovaPEG Rink Amide resin, which serves as the solid support. This compound is then coupled to the resin, introducing the azide functional group. acs.org This azide is a precursor to the hydrazide moiety, which is the reactive site that chemoselectively captures carbonyl compounds. The table below outlines the reagents used in the initial acylation step to functionalize the resin with the azide group. acs.org

| Reagent | Role in CCRI Resin Synthesis |

| NovaPEG Rink Amide resins | Solid support for the synthesis. |

| This compound | Provides the azide functional group for subsequent reactions. |

| TBTU | Coupling agent to facilitate the acylation reaction. |

| DIEA | Base used to activate the reaction. |

| DMF | Solvent for the reaction mixture. |

Using this GDBE method with the synthesized CCRI resin, researchers successfully identified 957 potential carbonyl metabolites in liver tissue from alcohol-fed mice, with 76 of them being annotated. acs.org This demonstrates the effectiveness of using this compound as a foundational component in creating powerful analytical tools for non-targeted profiling of the carbonyl submetabolome, enabling a deeper understanding of its role in physiological and pathological processes. acs.org

Applications in Materials Science and Polymer Chemistry

Production of Functionalized Polymers

The primary application of 5-azidopentanoic acid in polymer chemistry is the production of functionalized polymers. Its bifunctional nature allows it to act as a versatile linker. The carboxylic acid end can be reacted with polymers bearing hydroxyl or amine groups through standard esterification or amidation reactions, respectively. This process effectively introduces a reactive azide (B81097) group onto the polymer backbone.

Once the polymer is "azide-functionalized," it can be further modified using click chemistry. By reacting the azide-decorated polymer with various alkyne-containing molecules, researchers can attach a wide range of functional groups, such as peptides, carbohydrates, or fluorescent dyes. caymanchem.com This method is highly efficient and creates a stable triazole linkage. caymanchem.com This post-modification strategy is a powerful tool for creating polymers with precisely controlled compositions and functionalities that would be difficult to achieve through direct polymerization of functionalized monomers. For instance, azido (B1232118) functionality has been imparted to polyurethanes to create tunable elastomers, showcasing the utility of azide groups in creating adaptable polymer networks. nsf.gov

Table 1: Key Reactions in Polymer Functionalization

| Reaction Type | Reactants | Product | Purpose |

|---|---|---|---|

| Amidation | Polymer with amine groups + this compound | Azide-functionalized polymer | Introduces azide groups onto the polymer chain |

| Esterification | Polymer with hydroxyl groups + this compound | Azide-functionalized polymer | Introduces azide groups onto the polymer chain |

| Azide-Alkyne Click Chemistry | Azide-functionalized polymer + Alkyne-containing molecule | Highly functionalized polymer with triazole links | Covalently attaches specific molecules to the polymer |

Creation of Materials with Specific Properties

The ability to functionalize polymers with this compound directly translates into the creation of materials with specific, tailored properties. By carefully selecting the alkyne-containing molecules for the click reaction, scientists can precisely engineer the surface characteristics and bulk properties of a material.

For example, attaching biocompatible molecules like polyethylene (B3416737) glycol (PEG) can reduce the non-specific protein adsorption on a material's surface, a critical requirement for medical implants and devices. Conversely, attaching bioactive peptides can promote specific cell adhesion, guiding tissue regeneration. caymanchem.com This precise control over surface chemistry is a cornerstone of modern biomaterials science. The efficient construction of bioactive surfaces using azide-alkyne click chemistry is a well-established strategy for developing advanced biomaterials and bioconjugates. caymanchem.com

Research Findings on Property Modification:

Biocompatibility: Surfaces modified with hydrophilic polymers via click chemistry exhibit enhanced resistance to biofouling.

Bioactivity: Covalent attachment of cell-adhesive peptides (like RGD) onto a polymer scaffold can promote cell attachment and proliferation.

Targeted Delivery: Functionalizing nanoparticles with targeting ligands allows for the specific recognition of and binding to cancer cells, for example.

Synthesis of Chitosan-Poly(ethylene glycol) Hydrogels

A specific and significant application of this compound is in the synthesis of advanced hydrogels, such as those made from chitosan (B1678972) and poly(ethylene glycol) (PEG). sigmaaldrich.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications like wound dressing and tissue engineering. nih.govsemanticscholar.org

Chitosan is a biocompatible and biodegradable polysaccharide, while PEG is a synthetic polymer known for its biocompatibility and protein-repelling properties. nih.govsemanticscholar.orgbibliotekanauki.pl Combining these two materials can create hydrogels with desirable biological and mechanical properties. mdpi.comnih.gov this compound can be used to facilitate the cross-linking of these two polymers via click chemistry. sigmaaldrich.com

In a typical synthesis, one of the polymers (e.g., chitosan) is modified to contain alkyne groups, while the other (PEG) is functionalized with azide groups, or vice versa. This compound can be used to introduce the necessary azide functionality. When the two polymer solutions are mixed, often in the presence of a copper catalyst (for CuAAC) or by using strained alkynes (for copper-free click chemistry), they rapidly cross-link to form a stable hydrogel. This in-situ gel formation is particularly valuable for injectable hydrogel systems in tissue engineering. sigmaaldrich.com

Table 2: Components for Chitosan-PEG Hydrogel Synthesis

| Component | Role in Hydrogel | Functional Group for Click Chemistry |

|---|---|---|

| Chitosan | Biocompatible, biodegradable structural backbone | Alkyne or Azide |

| Poly(ethylene glycol) (PEG) | Biocompatible, reduces protein adhesion, enhances solubility | Azide or Alkyne |

| This compound | Linker molecule | Provides the azide functionality |

| Cross-linker | Forms covalent bonds between polymer chains | The triazole ring formed during the click reaction |

Advanced Materials Engineering

The precision and efficiency of reactions involving this compound place it at the forefront of advanced materials engineering. The "click" methodology it enables allows for the construction of highly complex and well-defined macromolecular architectures that were previously inaccessible. caymanchem.com This includes the synthesis of block copolymers with novel properties, star-shaped polymers, and dendrimers.

Furthermore, this compound is instrumental in the field of bioconjugation, where synthetic polymers are precisely linked to biological molecules like proteins or DNA. caymanchem.com These conjugates are key components in advanced diagnostics, targeted therapeutics, and sophisticated biosensors. For example, this compound can be used to create polymer-based probes that can target and visualize specific tumor markers. sigmaaldrich.com The ability to form stable triazole bridges is also leveraged in creating electron donor-acceptor conjugates for applications in molecular electronics and photovoltaics. caymanchem.com

Mechanistic Studies and Structure Activity Relationships

Conformational Studies of Triazole Products

The reaction of azides with alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry, often results in products with complex conformational behaviors. 5-Azidopentanoic acid has been utilized as a simple model azide (B81097) in studies aimed at understanding the structure of the resulting triazole products, particularly in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

In one such study, the reaction between a polymethoxy azocine (B12641756) (a dibenzocyclooctyne derivative) and a few simple azides, including this compound, was investigated. nih.govplos.orgeatris.czresearchgate.net The reaction proceeded with slight regioselectivity and, notably, no unexpected behavior was observed in the Nuclear Magnetic Resonance (NMR) spectra for the resulting triazole. nih.govplos.orgeatris.czresearchgate.net This contrasts with more complex azide substrates, such as those derived from nucleosides, where the resulting triazoles exhibited multiple conformational isomers, observable as distinct sets of signals in their NMR spectra. nih.govplos.org The type of substituent on the triazole ring was found to strongly influence the number of isomers detected. nih.govplos.org

Further investigations into the reaction of a novel dibenzoazacyclooctyne with this compound confirmed the formation of two distinct regioisomers. arkat-usa.org The progress of this reaction and the formation of the triazole products were monitored over time using ¹H-NMR spectroscopy. researchgate.netarkat-usa.org Computational studies on related systems have suggested that the observed isomerism can result from the rotation about the bonds connecting the triazole ring to the rest of the molecule. plos.org

| Reactants | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| This compound + Polymethoxy Azocine | Copper-Free Click Reaction (SPAAC) | Proceeded with slight regioselectivity; no unexpected conformational behavior observed in NMR spectra. | nih.gov, plos.org, eatris.cz |

| This compound + Dibenzoazacyclooctyne 12 | Copper-Free Click Reaction (SPAAC) | Formation of triazole regioisomers (13a and 14a) was observed via ¹H-NMR over 20 hours. | arkat-usa.org, researchgate.net |

| Azides from 5-methyluridine (B1664183) + Dibenzoazocine derivative | Copper-Free Click Reaction (SPAAC) | (For comparison) Resulted in conformational isomers, unlike the simpler this compound product. Isomery was dependent on the regioisomer type and solvent. | plos.org |

Structure-Activity Relationships in Radicinin (B73259) Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry for optimizing the biological activity of a lead compound. This compound has been employed to create derivatives of natural products to probe these relationships.

One notable example involves the fungal metabolite radicinin, a dihydropyranopyran-4,5-dione with target-specific phytotoxicity against the invasive weed buffelgrass (Cenchrus ciliaris). usda.govmdpi.com To investigate the structural features essential for its activity, a series of derivatives were synthesized, including a 5-azidopentanoyl derivative created by the esterification of radicinin with this compound. usda.govmdpi.com

| Compound | Modification | Relative Phytotoxicity | Key SAR Finding | Reference |

|---|---|---|---|---|

| Radicinin | Parent Compound (Free C-3 hydroxyl) | High | The α,β-unsaturated carbonyl group and the free secondary hydroxyl group at C-3 are crucial for activity. | usda.gov, mdpi.com |

| Radicinin 5-azidopentanoyl ester | Esterification of C-3 hydroxyl with this compound | Lower than Radicinin | Blocking the C-3 hydroxyl group reduces phytotoxicity, confirming its importance for biological activity. | usda.gov, mdpi.com |

Influence on Bioorthogonal Reactions

This compound is a key enabling reagent in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. arkat-usa.orgmedchemexpress.com Its azide group readily participates in cycloaddition reactions, while its carboxylic acid handle allows for its covalent attachment to a wide range of molecules.

The compound is frequently used in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). semanticscholar.orgnih.govcfplus.cz For instance, the selective esterification of the natural product apoptolidin (B62325) A with this compound introduced an azide "handle" into the molecule. nih.gov This modification did not diminish the potency of the parent macrolide and allowed for a subsequent SPAAC reaction with a cyclooctyne-bearing fluorescent dye, successfully generating a probe for cellular localization studies. nih.gov

The choice of catalyst and reaction conditions can significantly influence the outcome of these reactions. In a study on ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which typically yields 1,5-disubstituted triazoles, the reaction between this compound and an alkyne-functionalized polymer was investigated. acs.org The initial catalyst, CpRuCl(PPh₃)₂, gave only a 25% conversion after 12 hours at 60 °C. acs.org However, switching to the catalyst CpRuCl(COD) allowed the reaction to proceed to full conversion within 6 hours at ambient temperature, demonstrating the profound influence of the catalytic system on reaction efficiency when this compound is used as a substrate. acs.org

| Reaction Type | Application/System | Role of this compound | Key Outcome | Reference |

|---|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Functionalization of Apoptolidin A | Introduced an azide handle via esterification for subsequent labeling. | Enabled the creation of a fluorescent probe without loss of the parent molecule's potency. | nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | PROTAC Synthesis (e.g., Folate-ARV-771) | Used as a linker to functionalize a PROTAC molecule with an azide group. | Enabled the conjugation of the PROTAC to a folate targeting moiety. | semanticscholar.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Polymer Conjugation | Acted as the azide substrate for conjugation to an alkyne-functionalized polymer. | Demonstrated the critical role of catalyst choice (Cp*RuCl(COD) was superior) for reaction efficiency. | acs.org |

| Copper-Free Click Chemistry | Reaction with a novel Dibenzoazacyclooctyne | Served as a model azide to determine reaction kinetics. | The reaction exhibited second-order rate constants up to 8.8 x 10⁻³ M⁻¹ s⁻¹. | arkat-usa.org |

Future Directions and Emerging Research Avenues

Expansion of the Click Chemistry Repertoire

The azide (B81097) group of 5-azidopentanoic acid is a key player in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. chemimpex.com While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most established click reaction, research is expanding to include other azide-reactive partners.

A significant area of development is the strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a cytotoxic copper catalyst. arkat-usa.orgeatris.cz This "copper-free" click chemistry is particularly advantageous for in vivo applications. arkat-usa.orgeatris.cz this compound has been successfully used in SPAAC reactions with various cyclooctyne (B158145) derivatives, such as dibenzoazacyclooctyne (DIBO). arkat-usa.orgeatris.czresearchgate.net Future research will likely focus on developing novel strained alkynes that react even more rapidly and with greater selectivity with azides like the one in this compound.

Another emerging area is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which, unlike CuAAC that yields 1,4-disubstituted triazoles, produces the 1,5-disubstituted isomer. acs.orgchalmers.se This alternative regiochemistry opens up new possibilities for designing molecules with specific spatial arrangements. Studies have shown the successful use of this compound in RuAAC reactions, and further exploration of ruthenium catalysts could expand the synthetic toolbox for creating novel triazole-containing structures. acs.orgchalmers.se

| Click Reaction Type | Catalyst | Key Feature | Relevance for this compound |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High efficiency and regioselectivity (1,4-isomer). caymanchem.com | Widely used for bioconjugation and material synthesis. chemimpex.comcaymanchem.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (strain-activated alkyne) | Copper-free, suitable for living systems. arkat-usa.orgnih.gov | Enables in vivo labeling and probe development. nih.gov |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | Produces 1,5-disubstituted triazoles. acs.orgchalmers.se | Offers alternative regioisomers for novel molecular design. acs.orgchalmers.se |

Novel Bioconjugation Strategies

The ability to attach this compound to biomolecules through its carboxylic acid group, while leaving the azide available for click chemistry, makes it an ideal tool for bioconjugation. chemimpex.com Future research is focused on developing more sophisticated and site-specific bioconjugation strategies.

One promising approach is the genetic incorporation of unnatural amino acids containing azide functionalities, such as 5-azido-L-norvaline, into proteins. vulcanchem.com This allows for the precise placement of the azide group at a specific site within a protein's structure, enabling highly targeted modifications. vulcanchem.com this compound can be used in conjunction with these methods to attach various payloads, such as drugs or imaging agents, to the engineered proteins. vulcanchem.com

Furthermore, researchers are exploring the use of this compound in creating complex bioconjugates for targeted drug delivery. acs.orgnih.gov For instance, it can be used to link targeting ligands, such as peptides or antibodies, to drug-loaded nanoparticles or polymer carriers. acs.orgnih.gov The development of multi-functional linkers based on the this compound scaffold will be crucial for creating next-generation therapeutic and diagnostic agents.

Advanced Chemical Probe Development

This compound is a valuable building block for the synthesis of advanced chemical probes used to study biological processes. chemimpex.com Its azide group provides a handle for attaching fluorophores, biotin (B1667282) tags, or other reporter molecules via click chemistry. nih.govresearchgate.net

Future research in this area will focus on designing more sophisticated probes for a variety of applications, including:

Activity-based protein profiling (ABPP): this compound can be incorporated into small molecule inhibitors to create activity-based probes that covalently label active enzymes in complex biological samples. researchgate.net

Cellular Imaging: By attaching fluorescent dyes to this compound-modified molecules, researchers can create probes to visualize the localization and dynamics of specific biomolecules within living cells. nih.govrsc.org For example, it has been used to create fluorescent probes of natural products like apoptolidins to study their cellular localization. nih.govresearchgate.net

Proteomics: Azide-alkyne click chemistry with this compound is a powerful tool in proteomics for identifying and quantifying proteins. researchgate.net

The development of new click-compatible fluorophores and affinity tags will further enhance the utility of this compound in creating novel chemical probes with improved sensitivity and specificity.

Therapeutic and Diagnostic Applications

The versatility of this compound makes it an attractive component in the development of new therapeutic and diagnostic agents. chemimpex.combpsbioscience.com

In therapeutics, it can be used as a linker to create antibody-drug conjugates (ADCs) or other targeted drug delivery systems. chemimpex.comacs.org The stable triazole linkage formed via click chemistry ensures that the drug remains attached to the targeting moiety until it reaches its intended site of action. caymanchem.com Its ethyl ester derivative has shown potential in inhibiting cancer cell proliferation. bpsbioscience.com

In diagnostics, this compound can be used to develop probes for medical imaging techniques like positron emission tomography (PET). researchgate.net By incorporating a positron-emitting radionuclide into a this compound-containing molecule that targets a specific biomarker, researchers can visualize and quantify disease-related processes in vivo.

Future research will likely focus on optimizing the design of this compound-based theranostics, which combine both therapeutic and diagnostic capabilities in a single agent.

Integration into High-Throughput Synthesis and Screening

The robustness and efficiency of click chemistry make this compound well-suited for high-throughput synthesis (HTS) and screening platforms. researchgate.netacs.org These platforms allow for the rapid generation and evaluation of large libraries of compounds for drug discovery and other applications.

DNA-encoded libraries (DELs) are a powerful technology where small molecules are attached to unique DNA tags that encode their chemical structure. acs.orgrsc.org this compound and its N-hydroxysuccinimide (NHS) ester are used to attach molecules to the DNA headpiece via click chemistry. acs.orgrsc.orgnih.govacs.org This allows for the synthesis and screening of massive libraries of compounds against a variety of biological targets. nih.govacs.org

Future developments in this area will likely involve the integration of this compound into more automated and miniaturized HTS platforms, such as those based on microfluidics. nih.govacs.org This will enable the even faster and more efficient discovery of new bioactive molecules.

Q & A

Basic: What is the standard synthetic route for 5-azidopentanoic acid?

This compound is typically synthesized via nucleophilic substitution of 5-bromopentanoic acid with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). This method, reported by Taylor Cooney, involves refluxing the reactants to achieve complete conversion . Post-reaction purification via acid-base extraction or column chromatography ensures removal of unreacted starting materials. Structural validation is performed using -NMR and FT-IR to confirm the azide ( ≈ 2100 cm) and carboxylic acid functionalities.

Basic: How is this compound incorporated into peptides during solid-phase synthesis?

In solid-phase peptide synthesis (SPPS), this compound is introduced as a click-compatible spacer. It is coupled to resin-bound peptides using standard Fmoc chemistry, typically with activation via HBTU/HOBt or DIC/Oxyma in DMF. For example, in the synthesis of peptide 20 (a cancer immunotherapy candidate), this compound was coupled to Fmoc-Phe-OH using a 4-fold molar excess, followed by deprotection with 20% piperidine. LC-MS is critical for verifying successful incorporation and identifying impurities (e.g., truncation peptides) .

Basic: What purification strategies are effective for azide-containing compounds like this compound?

Silica gel chromatography with gradients of ethyl acetate/hexane or chloroform/acetone (e.g., 2:1 or 7:1 v/v) is commonly employed. For example, conjugates of this compound with adamantan-1-ol derivatives were purified using these solvent systems, achieving >55% yield . Reverse-phase HPLC with C18 columns and water/acetonitrile (0.1% TFA) gradients is used for peptides or polar derivatives. Charged aerosol detection (CAD) or LC-MS can monitor residual azides or NHS esters post-purification .

Advanced: How does this compound participate in controlled polymerizations?

This compound acts as an initiator in ring-opening polymerizations (ROP) of lactones via carboxylate anion generation. For instance, in the polymerization of α,α,β-trisubstituted β-lactones (e.g., diMeMLABe), it initiates chain growth through O-alkyl cleavage, producing polymers with uniform azide-terminated chains. MALDI-MS analysis confirms the presence of sodium adducts (Δm/z = 23), which are characteristic of carboxylate end groups. Reaction conditions (e.g., DBU as base, 25–60°C) significantly influence molecular weight distribution .

Advanced: How can researchers ensure complete azide-alkyne cycloaddition (CuAAC) in complex conjugates?

Optimization requires:

- Catalyst system : Cu(I)Br/TPMA (tris[(2-pyridyl)methyl]amine) enhances reaction rates and reduces copper-induced oxidation .

- Stoichiometry : A 1.5–2.0 molar excess of alkyne/azide minimizes unreacted starting materials.

- Analytical validation : Use TLC (Rf shifts) and -NMR (disappearance of azide δ 3.35 ppm triplet) to monitor progress. For oligonucleotide conjugates, HPLC-MS with CAD ensures no residual this compound remains .

Advanced: What are the challenges in quantifying azide functionality in polymeric systems?

- Interference from polymer backbone : Overlapping signals in IR or NMR require derivatization (e.g., Staudinger reaction with triphenylphosphine) to quantify azides.

- Mass spectrometry limitations : MALDI-TOF may underestimate azide content due to ionization bias. SEC-MALS coupled with online UV detection (210 nm for azides) improves accuracy .

Advanced: How can structural modifications of this compound enhance biological activity?

Derivatization at the carboxylic acid (e.g., esterification, amidation) or adjusting the alkyl chain length alters pharmacokinetics. For example, radicinin modified with this compound (compound 7) showed enhanced phytotoxic activity against invasive weeds. -NMR confirmed successful esterification via downfield shifts of H-3 (Δδ = 1.25) and characteristic azidopentanoyl signals (δ 3.35, 2.53) .

Advanced: How do conflicting data on azide stability impact experimental design?

While some studies report no residual azides post-purification , others note instability under prolonged heating or acidic conditions. Mitigation strategies include:

- Temperature control : Limit reactions to <60°C.

- Inert atmosphere : Use argon/N₂ to prevent azide decomposition.

- Real-time monitoring : In situ FT-IR tracks azide consumption during CuAAC .

Methodological Tables

Table 1: Reaction Conditions for this compound in Polymerization

| Monomer | Base | Temperature (°C) | Initiator Efficiency (%) | Reference |

|---|---|---|---|---|

| diMeMLABe | DBU | 25 | 78 | |

| diMeMLABe | TBD | 60 | 65 |

Table 2: Analytical Techniques for Azide Detection

| Technique | Limit of Detection (LOD) | Key Signals/Features |

|---|---|---|

| -NMR | 1–5 mol% | δ 3.35 (CH₂-adjacent to azide) |

| FT-IR | 0.1 mg/mL | ≈ 2100 cm |

| LC-MS/CAD | 0.01 μg/mL | m/z corresponding to [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.